Lipophilicity-Polarity Balance vs. 4-tert-Butylphenyl Analog
The target compound exhibits a lower computed lipophilicity (XLogP3 = 2.0) and a higher TPSA (46.5 Ų) compared to the 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid analog (XLogP3 = 3.3; TPSA = 37.3 Ų) [1][2]. This places the target compound in a more favorable physicochemical space for oral bioavailability according to Lipinski's and Veber's rules, potentially offering superior aqueous solubility and a different membrane permeation profile [1].
| Evidence Dimension | Computed XLogP3 and TPSA (drug-likeness predictors) |
|---|---|
| Target Compound Data | XLogP3 = 2.0, TPSA = 46.5 Ų |
| Comparator Or Baseline | 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid: XLogP3 = 3.3, TPSA = 37.3 Ų |
| Quantified Difference | ΔXLogP3 = -1.3; ΔTPSA = +9.2 Ų |
| Conditions | Computed properties (PubChem 2025 release, XLogP3 3.0 / Cactvs 3.4.8.24) |
Why This Matters
This physicochemical differentiation predicts distinct ADME behavior, making the target compound a more polar, potentially more soluble alternative for lead optimization where lower logP is desired.
- [1] PubChem. (2025). Compound Summary: Rel-(1R,2R)-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid, CID 20666525. National Center for Biotechnology Information. View Source
- [2] ChemSrc. (2021). 2-(4-tert-butylphenyl)cyclopropanecarboxylic Acid, CAS 445029-32-3. Kuujia.com entry referencing computed properties. View Source
